Aminopyrifen

Description

Properties

CAS No. |

1531626-08-0 |

|---|---|

Molecular Formula |

C20H18N2O3 |

Molecular Weight |

334.37 |

IUPAC Name |

(4-Phenoxyphenyl)methyl 2-amino-6-methyl-3-pyridinecarboxylate |

InChI |

1S/C20H18N2O3/c1-14-7-12-18(19(21)22-14)20(23)24-13-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H2,21,22) |

InChI Key |

PWWPULQZEAPTTB-UHFFFAOYSA-N |

SMILES |

Cc1ccc(C(=O)OCc2ccc(Oc3ccccc3)cc2)c(N)n1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aminopyrifen |

Origin of Product |

United States |

Foundational & Exploratory

Aminopyrifen: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrifen is a novel fungicide demonstrating potent and broad-spectrum activity against a range of phytopathogenic fungi. Its unique mode of action, targeting the inhibition of the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, distinguishes it from many existing antifungal agents and presents a valuable tool for managing fungal resistance. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its molecular mechanism and its impact on fungal cell wall integrity. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

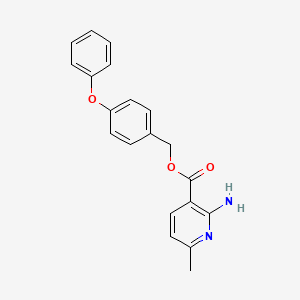

This compound, with the IUPAC name (4-phenoxyphenyl)methyl 2-amino-6-methylpyridine-3-carboxylate, is a member of the 2-aminonicotinate class of fungicides.[1][2][3] Its chemical structure is characterized by a pyridine ring core, an amino group, and a phenoxybenzyl ester moiety.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-phenoxyphenyl)methyl 2-amino-6-methylpyridine-3-carboxylate | [1][2][3] |

| CAS Number | 1531626-08-0 | [1][2][3] |

| Molecular Formula | C20H18N2O3 | [1][5] |

| Molecular Weight | 334.37 g/mol | [2][3][5] |

| Appearance | Solid at room temperature | [6] |

| Solubility | Soluble in DMSO | [3][7] |

| LogP | 4.3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Rotatable Bond Count | 6 | [6] |

Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis

This compound exerts its antifungal activity by targeting a crucial step in the biosynthesis of Glycosylphosphatidylinositol (GPI) anchors.[3][4] Specifically, it inhibits the GWT-1 protein, an acyltransferase responsible for the inositol acylation of phosphatidylinositol (PI) in the endoplasmic reticulum.[2][8][9] This is an early and essential step in the formation of GPI anchors, which are complex glycolipids that anchor a wide variety of proteins to the cell surface of eukaryotes, including fungi.

These GPI-anchored proteins are vital for numerous cellular processes, including cell wall integrity, morphogenesis, cell adhesion, and nutrient uptake.[3] By inhibiting GWT-1, this compound disrupts the production of GPI-anchored proteins, leading to a cascade of detrimental effects on the fungal cell, ultimately resulting in the perturbation of mycelial growth and inhibition of fungal proliferation.[3][4] This unique mode of action means that this compound does not exhibit cross-resistance with many conventional fungicides that target other cellular processes.[4][6]

Impact on Fungal Cell Wall Integrity and Signaling Pathways

The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. The integrity of the cell wall is maintained by a complex signaling network, with the Mitogen-Activated Protein Kinase (MAPK) pathways playing a central role. In fungi like Neurospora crassa, the cell wall integrity (CWI) pathway, primarily mediated by the MAPK MAK-1, is crucial for responding to cell wall stress.[1][6]

Studies have shown that deletion mutants of MAPK cascade genes, such as mak-1 and mak-2, exhibit increased sensitivity to this compound.[2] This suggests that the disruption of GPI-anchor biosynthesis by this compound induces cell wall stress, making the fungus more reliant on the CWI signaling pathway for survival. When this pathway is also compromised, the antifungal effect of this compound is potentiated. The MAK-2 pathway, which is involved in various cellular processes including cell fusion and stress response, also appears to have a role in the response to this compound-induced stress.[1][6] The exact downstream targets of these pathways that are critical for mitigating the effects of this compound are a subject of ongoing research.

Biological Activity

This compound exhibits potent in vitro and in vivo activity against a broad spectrum of ascomycete and deuteromycete fungi.[4][10][11] It is particularly effective against economically important plant pathogens such as Botrytis cinerea (gray mold).[4][12] Notably, this compound strongly inhibits the germ-tube elongation of B. cinerea at very low concentrations.[4][12]

Table 2: In Vitro Antifungal Activity of this compound against Various Plant Pathogenic Fungi

| Fungal Species | EC50 (mg/L) | Source |

| Botrytis cinerea | 0.0039 - 0.23 | [4] |

| Colletotrichum acutatum | 0.0039 - 0.23 | [4] |

| Fusarium oxysporum f. sp. lycopersici | 0.0039 - 0.23 | [4] |

| Glomerella cingulata | 0.0039 - 0.23 | [4] |

| Monilinia fructicola | 0.0039 - 0.23 | [4] |

| Sclerotinia sclerotiorum | 0.0039 - 0.23 | [4] |

| Venturia inaequalis | 0.0039 - 0.23 | [4] |

| Verticillium dahliae | 0.0039 - 0.23 | [4] |

| Rhizoctonia solani AG-1 IA | 0.029 | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a substituted nicotinonitrile derivative.[4]

Detailed Protocol:

-

Chlorination: The starting nicotinonitrile derivative is subjected to chlorination, for example, using phosphorus oxychloride (POCl₃), to yield a trisubstituted pyridine intermediate.[4]

-

Amination and Nitrile Hydrolysis: The chlorinated intermediate is then converted to the corresponding aza-anthranilic acid equivalent through amination and hydrolysis of the nitrile group.[4]

-

Acid Chloride Formation: The resulting nicotinic acid derivative is treated with a suitable reagent, such as oxalyl chloride or thionyl chloride, to form the acyl chloride.

-

Esterification: Finally, the acyl chloride is reacted with 4-phenoxybenzyl alcohol in the presence of a base to yield this compound. The final product can be purified by recrystallization or column chromatography.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using a broth microdilution method.[13][14]

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Preparation of Microdilution Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., conidia or yeast cells) according to established protocols (e.g., CLSI or EUCAST guidelines).

-

Inoculation: Inoculate each well of the microtiter plate with the fungal inoculum. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

In Planta Efficacy Evaluation against Botrytis cinerea

The protective and curative efficacy of this compound against gray mold can be evaluated on a susceptible host plant, such as cucumber or tomato.[7][11][12]

Protocol:

-

Plant Material: Use healthy, young plants of a susceptible cultivar grown under controlled greenhouse conditions.

-

This compound Formulation: Prepare a spray solution of this compound at various concentrations in water, typically including a surfactant to ensure even coverage.

-

Application:

-

Preventive (Protective) Assay: Spray the plants with the this compound solution until runoff. Allow the plants to dry completely. After a set period (e.g., 24 hours), inoculate the plants with a conidial suspension of B. cinerea.

-

Curative (Eradicant) Assay: First, inoculate the plants with a conidial suspension of B. cinerea. After a specific incubation period (e.g., 24 hours) to allow for infection establishment, spray the plants with the this compound solution.

-

-

Inoculation: Prepare a conidial suspension of B. cinerea in a nutrient solution (e.g., potato dextrose broth) at a known concentration (e.g., 1 x 10⁵ conidia/mL). Spray the suspension evenly onto the plant surfaces.

-

Incubation: Place the inoculated plants in a high-humidity chamber at a suitable temperature (e.g., 20-25°C) to promote disease development.

-

Disease Assessment: After a sufficient incubation period (e.g., 5-7 days), assess the disease severity by visually rating the percentage of leaf area or fruit surface covered with lesions. Calculate the efficacy of this compound by comparing the disease severity in the treated plants to that in the untreated control plants.

Conclusion

This compound represents a significant advancement in the field of fungicides due to its novel mode of action targeting the GWT-1 protein in the GPI-anchor biosynthesis pathway. This unique mechanism not only provides excellent efficacy against a broad range of fungal pathogens but also makes it a valuable tool for resistance management strategies. The detailed understanding of its chemical properties, biological activity, and the underlying molecular mechanisms presented in this guide serves as a foundation for further research into its application and the development of next-generation antifungal agents. The provided experimental protocols offer a starting point for researchers to explore the potential of this compound and related compounds in various scientific and agricultural contexts.

References

- 1. Regulation of Cell-to-Cell Communication and Cell Wall Integrity by a Network of MAP Kinase Pathways and Transcription Factors in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Cell-to-Cell Communication and Cell Wall Integrity by a Network of MAP Kinase Pathways and Transcription Factors in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound: Biological activity and Synthesis method_Chemicalbook [chemicalbook.com]

- 5. Involvement of MAK-1 and MAK-2 MAP kinases in cell wall integrity in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Glycosylphosphatidylinositol (GPI)-Anchor Biosynthesis in Fungi: A Key Antifungal Drug Target

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antifungal resistance necessitates the exploration of novel therapeutic targets. The Glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway represents a compelling and validated target for the development of new antifungal agents. GPI anchors are essential for the viability of fungi, playing a critical role in anchoring a wide array of proteins to the cell surface that are vital for cell wall integrity, morphogenesis, adhesion, and virulence.[1][2][3] This technical guide provides a comprehensive overview of the fungal GPI-anchor biosynthesis pathway, details key experimental protocols for its study, and presents quantitative data on the activity of pathway inhibitors, underscoring its potential in antifungal drug discovery.

The Core Pathway: A Stepwise Assembly

The biosynthesis of GPI anchors is a conserved process among eukaryotes, but with crucial differences between fungi and mammals that can be exploited for selective drug targeting. The pathway is a sequential process occurring in the endoplasmic reticulum (ER), involving a series of enzymatic reactions that build the GPI anchor precursor before its attachment to a protein.[3][4]

The process begins on the cytoplasmic face of the ER with the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), a reaction catalyzed by the multi-subunit enzyme GPI-N-acetylglucosaminyltransferase (GPI-GnT).[3][4][5] The resulting GlcNAc-PI is then de-N-acetylated to glucosaminyl-PI (GlcN-PI) by the deacetylase Gpi12.[4][6] Following this, the intermediate is believed to be flipped to the luminal side of the ER.

A key, fungus-specific step is the acylation of the inositol ring of GlcN-PI, catalyzed by the essential acyltransferase Gwt1 (Pig-W in mammals).[7][8][9] This is followed by the sequential addition of mannose residues and ethanolamine phosphate (EtNP) moieties to the glycan core. The first mannose is added to GlcN-acyl-PI, a reaction that is followed by the addition of further mannose residues and EtNP side chains. One of these EtNP groups will ultimately form the amide bond with the C-terminus of the recipient protein. The final GPI precursor is then transferred en bloc to proteins destined for GPI anchoring by the GPI-transamidase complex.[6]

Key Enzymes as Drug Targets

The essential nature of the GPI-anchor biosynthesis pathway for fungal viability makes its components attractive targets for antifungal drug development.[1][10][11] Notably, enzymes such as Gwt1 and Mcd4 have been the focus of significant research and inhibitor development.

-

Gwt1 : This inositol acyltransferase is a particularly promising target due to significant structural differences from its human ortholog, PIG-W, allowing for the development of fungal-specific inhibitors.[8] Inhibition of Gwt1 blocks the pathway at an early stage, leading to the depletion of GPI-anchored proteins from the cell surface, compromising cell wall integrity, and ultimately inhibiting fungal growth.[7][9][12]

-

Mcd4 : This phosphoethanolamine transferase adds an EtNP to the first mannose of the GPI precursor. Inhibition of Mcd4 also disrupts the biosynthesis pathway, leading to antifungal effects.[1][10][11]

The inhibition of these enzymes not only directly impacts fungal growth but can also lead to increased susceptibility to the host immune system by unmasking cell wall components like β-1,3-glucan.[11][12]

Quantitative Data on GPI Biosynthesis Inhibitors

The development of inhibitors targeting the fungal GPI-anchor biosynthesis pathway has yielded several promising compounds. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

In Vitro Antifungal Activity of GPI Biosynthesis Inhibitors

| Compound | Target | Fungal Species | MIC (µg/mL) | Reference |

| M743 | Mcd4 | Candida albicans | 0.5 | [13] |

| Candida parapsilosis | 0.5 | [13] | ||

| Candida glabrata | 0.5 | [13] | ||

| Candida krusei | 1.0 | [13] | ||

| Candida lusitaniae | 0.25 | [13] | ||

| Aspergillus fumigatus | 0.25 | [13] | ||

| G365 | Gwt1 | Candida albicans | >128 | [13] |

| G884 | Gwt1 | Saccharomyces cerevisiae | ~16 | [13] |

| E1210 | Gwt1 | Candida albicans | 2 | [14] |

| Cryptococcus neoformans | 0.3 | [14] | ||

| Aspergillus fumigatus | 0.5 | [14] | ||

| Aureobasidin A | IPC Synthase | Saccharomyces cerevisiae | 16 (IC50, ng/mL) | [14] |

| Aspergillus fumigatus | 1 (IC50, ng/mL) | [14] |

In Vivo Efficacy of M720 in a Murine Model of Systemic Candidiasis

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Fungal Burden (log10 CFU/g kidney) | Reference |

| Sham | - | - | >6 | [1] |

| M720 | 10 | Twice Daily (bid) | ~4.5 | [1] |

| M720 | 25 | Twice Daily (bid) | ~3.5 | [1] |

| M720 | 10 | Once Daily (qd) | ~5 | [1] |

| M720 | 25 | Once Daily (qd) | ~4 | [1] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of antifungal compounds against yeast.

Materials:

-

Fungal isolates (e.g., Candida spp.)

-

RPMI-1640 medium

-

Antifungal compound stock solution (in DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Subculture the yeast isolate on an appropriate agar plate and incubate at 35°C for 24-48 hours.

-

Harvest colonies and suspend them in sterile saline.

-

Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[7]

-

Dilute the suspension in RPMI-1640 medium to the final required inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

-

-

Drug Dilution:

-

Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.

-

Add 200 µL of the antifungal working solution (at twice the highest desired final concentration) to well 1.

-

Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard the final 100 µL from well 10. Well 11 serves as the drug-free growth control, and well 12 as the sterility control.[7]

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well (wells 1-11).[7]

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

In Vitro Gwt1 Acylation Assay

This assay biochemically validates the inhibition of Gwt1 by measuring the acylation of GlcN-PI.

Materials:

-

Fungal strain overexpressing Gwt1

-

Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT

-

Gwt1-containing membrane fraction

-

Unlabeled GlcN-PI

-

[³H]-palmitoyl-CoA

-

Test inhibitor solutions in DMSO

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography equipment

Procedure:

-

Membrane Preparation: Prepare a membrane fraction from a fungal strain overexpressing Gwt1. Determine the protein concentration.[8]

-

Reaction Setup:

-

In a reaction tube, combine the Gwt1-containing membranes, assay buffer, unlabeled GlcN-PI, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding [³H]-palmitoyl-CoA.[8]

-

-

Incubation: Incubate the reaction mixture to allow for the acylation of GlcN-PI.

-

Lipid Extraction and Separation:

-

Stop the reaction and extract the lipids.

-

Separate the lipid extract using TLC.

-

-

Data Analysis:

-

Visualize the radioactive spots corresponding to the product (GlcN-(acyl)PI) and the substrate.

-

Quantify the radioactivity of the product spot.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value.[8]

-

Candida albicans Fitness Test (CaFT)

The CaFT is a chemical genomics approach to identify the mechanism of action of antifungal compounds by screening a library of heterozygous deletion mutants.

Methodology Overview:

-

Library Construction: A pooled library of C. albicans heterozygous deletion mutants is constructed, where each mutant has a unique DNA barcode.[2]

-

Pooled Screening: The pooled library is grown in the presence of a sub-inhibitory concentration of the test compound for a set number of generations. A parallel culture without the compound serves as a control.[1]

-

Genomic DNA Extraction and Barcode Amplification: Genomic DNA is extracted from both the treated and control cultures. The unique barcodes are then amplified by PCR.[1]

-

Barcode Sequencing (Bar-seq) and Analysis: The amplified barcodes are sequenced using high-throughput sequencing. The abundance of each barcode in the treated sample is compared to the control. Strains that are hypersensitive to the compound will be depleted from the population, and their corresponding barcodes will be underrepresented. The gene deleted in these hypersensitive strains is likely related to the target of the compound.

Conclusion

The fungal GPI-anchor biosynthesis pathway is a rich and promising area for the development of novel antifungal therapeutics. Its essentiality for fungal viability, coupled with exploitable differences from the mammalian pathway, provides a solid foundation for the discovery of selective inhibitors. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to further investigate this critical pathway and contribute to the much-needed expansion of our antifungal arsenal. The continued application of chemical genomics and detailed biochemical assays will undoubtedly lead to the identification of new lead compounds and a deeper understanding of the intricate biology of fungal GPI-anchor biosynthesis.

References

- 1. Competitive Genomic Screens of Barcoded Yeast Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Application of the Mutant Libraries for Candida albicans Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in fungal chemical genomics for the discovery of new antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. A molecular barcoded yeast ORF library enables mode-of-action analysis of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical-Genetic Approaches for Exploring Mode of Action of Antifungal Compounds in the Fungal Pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Barcode sequencing and a high-throughput assay for chronological lifespan uncover ageing-associated genes in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strains and Strategies for Large-Scale Gene Deletion Studies of the Diploid Human Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of 2-Aminonicotinate Fungicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of fungal resistance to existing agrochemicals necessitates the continuous discovery and development of novel fungicides with unique mechanisms of action. The 2-aminonicotinate and related 2-aminonicotinamide chemical scaffolds have emerged as a promising class of fungicides, demonstrating potent and broad-spectrum activity against a range of plant and human fungal pathogens. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of this important class of fungicides. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are presented to facilitate further research and development in this area.

Introduction: The Rise of a Novel Fungicide Class

The 2-aminonicotinate fungicides are a relatively new class of compounds that have garnered significant attention for their unique mode of action and efficacy against difficult-to-control fungal diseases. A key representative of this class is aminopyrifen, a novel fungicide that has demonstrated high activity against Ascomycetes and related anamorphic fungi.[1] A significant advantage of these compounds is their lack of cross-resistance with existing fungicide classes, such as benzimidazoles, dicarboximides, and quinone outside inhibitors (QoIs), indicating a distinct and unexploited biochemical target.[1]

Mechanism of Action: Targeting Glycosylphosphatidylinositol (GPI) Biosynthesis

The primary mechanism of action for 2-aminonicotinate fungicides is the inhibition of glycosylphosphatidylinositol (GPI) anchor biosynthesis, an essential pathway for the proper localization and function of many cell surface proteins in fungi.[2]

The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway

GPI anchors are complex glycolipids that are synthesized in the endoplasmic reticulum and attached to the C-terminus of proteins, tethering them to the cell membrane.[3] These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence in fungi. The biosynthesis of GPI is a multi-step process involving a series of enzymatic reactions.[4][5]

References

- 1. An in vitro fatty acylation assay reveals a mechanism for Wnt recognition by the acyltransferase Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal agents in development [who.int]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

Aminopyrifen (CAS No. 1531626-08-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrifen is a novel fungicide distinguished by its unique 2-aminonicotinate chemical structure and a distinct mode of action.[1][2][3] Identified by the CAS number 1531626-08-0, this compound has demonstrated significant efficacy against a broad spectrum of plant pathogenic fungi, particularly Ascomycetes and their related anamorphic fungi.[2][3][4] Its primary mechanism of action involves the inhibition of the GWT-1 protein, a critical enzyme in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway in fungi.[1][4][5][6][7][8][9] This disruption of GPI-anchor synthesis interferes with the integrity of the fungal cell wall, leading to potent antifungal effects.[4][9] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the IUPAC name (4-phenoxyphenyl)methyl 2-amino-6-methylpyridine-3-carboxylate, possesses the molecular formula C20H18N2O3.[9][10][11]

| Property | Value | Source |

| CAS Number | 1531626-08-0 | [1][5][7][9][10] |

| Molecular Formula | C20H18N2O3 | [5][7][9][10] |

| Molecular Weight | 334.37 g/mol | [5][7][9][10] |

| IUPAC Name | (4-phenoxyphenyl)methyl 2-amino-6-methylpyridine-3-carboxylate | [9][10][11] |

| Synonyms | This compound [ISO], AKD-5195 | [1][4] |

| Appearance | Not specified (assumed solid) | |

| Solubility | Soluble in DMSO | [9] |

| InChI Key | PWWPULQZEAPTTB-UHFFFAOYSA-N | [5][9][11] |

| SMILES Code | Cc1ccc(C(=O)OCc2ccc(Oc3ccccc3)cc2)c(N)n1 | [5][9] |

Biological Activity and Efficacy

This compound exhibits potent fungicidal activity against a wide array of plant pathogenic fungi. Its efficacy has been demonstrated in both in vitro and in planta studies.

Antifungal Spectrum

In vitro assays have shown that this compound is highly effective against various Ascomycetes and related anamorphic fungi, with EC50 values ranging from 0.0039 to 0.23 mg/L.[2][3][4] It also shows high efficacy against the Basidiomycete Rhizoctonia solani AG-1 IA (EC50: 0.029 mg/L).[2][4] However, its activity is low against Sclerotium rolfsii (EC50: 5.9 mg/L) and it is inactive against Oomycetes like Pythium aphanidermatum at 10 mg/L.[2][4]

| Fungal Species | EC50 (mg/L) (in vitro) |

| Botrytis cinerea | 0.0039 - 0.23 |

| Colletotrichum acutatum | 0.0039 - 0.23 |

| Fusarium oxysporum f. sp. lycopersici | 0.0039 - 0.23 |

| Glomerella cingulata | 0.0039 - 0.23 |

| Monilinia fructicola | 0.0039 - 0.23 |

| Sclerotinia sclerotiorum | 0.0039 - 0.23 |

| Venturia inaequalis | 0.0039 - 0.23 |

| Verticillium dahliae | 0.0039 - 0.23 |

| Rhizoctonia solani AG-1 IA | 0.029 |

In Planta Efficacy

In greenhouse trials, this compound demonstrated greater than 90% control of rice blast (Pyricularia oryzae) at concentrations of 50-100 ppm, which is comparable or superior to the conventional fungicide boscalid.[5] It is also effective against cucumber gray mold and powdery mildew.[2] Field trials have shown that this compound at 150 mg/L effectively controls gray mold and powdery mildew.[2][3]

| Plant Disease | Pathogen | EC50 (mg/L) (potted plants) |

| Cucumber anthracnose | Colletotrichum orbiculare | 3.6 |

| Rice blast | Pyricularia oryzae | 1.2 |

| Cucumber powdery mildew | Podosphaera xanthii | 4.3 - 12 |

| Wheat powdery mildew | Blumeria graminis f. sp. tritici | 4.3 - 12 |

| Wheat rust | Puccinia recondita | 4.3 - 12 |

Lack of Cross-Resistance

A significant advantage of this compound is its lack of cross-resistance with existing classes of fungicides. Studies have shown its high activity against strains of Botrytis cinerea that are resistant to benzimidazoles (benomyl), N-phenylcarbamates (diethofencarb), dicarboximides (procymidone), Quinone outside inhibitors (azoxystrobin), and succinate dehydrogenase inhibitors (boscalid).[1][2][3] This indicates a unique mode of action, making it a valuable tool for resistance management.[1][2][3][4]

Mechanism of Action

This compound's fungicidal activity stems from its inhibition of the GWT-1 protein, an acyltransferase involved in the biosynthesis of the glycosylphosphatidylinositol (GPI) precursor.[1][4] GPI anchors are essential for attaching certain proteins to the cell surface, which are crucial for maintaining the integrity of the fungal cell wall.[4][9] By inhibiting GWT-1, this compound disrupts this process, leading to abnormal mycelial growth and ultimately, fungal cell death.[4]

References

- 1. This compound | fungicide agent | CAS# 1531626-08-0 | InvivoChem [invivochem.com]

- 2. This compound, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Biological activity and Synthesis method_Chemicalbook [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 8. This compound | TargetMol [targetmol.com]

- 9. Buy this compound | 1531626-08-0 | >98% [smolecule.com]

- 10. This compound | C20H18N2O3 | CID 91810812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

Neurospora crassa as a Model for Unraveling the Fungicidal Action of Aminopyrifen: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The continuous evolution of fungicide resistance in plant pathogens necessitates the discovery and characterization of novel antifungal compounds. Aminopyrifen has emerged as a promising fungicide with a unique mode of action. This technical guide details the utility of the filamentous fungus Neurospora crassa as a powerful model organism for elucidating the molecular mechanisms of this compound. N. crassa's genetic tractability, well-characterized biology, and ease of manipulation make it an ideal system for target identification, pathway analysis, and resistance studies. This document provides a comprehensive overview of this compound's effects on N. crassa, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate further research and development in this area.

Introduction to Neurospora crassa and this compound

Neurospora crassa: A Premier Model Organism

Neurospora crassa, a red bread mold, has been a cornerstone of biological research for over a century, contributing to fundamental discoveries in genetics and molecular biology.[1][2] Its utility as a model organism stems from several key characteristics:

-

Haploid Life Cycle: Simplifies genetic analysis as recessive mutations are readily expressed.[1]

-

Ease of Culture: Grows readily on defined minimal media, allowing for precise experimental control.[1][3]

-

Sequenced Genome: The entire genome has been sequenced, facilitating genetic manipulation and analysis.[1]

-

Genetic Tools: A vast collection of genetic tools and resources, including a near-complete gene knockout library, is publicly available.[4]

N. crassa has been instrumental in elucidating various cellular processes, including circadian rhythms, gene silencing, and cell fusion.[1] Its mitochondria are more similar to those of mammals than yeast, making it a relevant model for studying mitochondrial biology.[3]

This compound: A Novel Fungicide

This compound is a novel 2-aminonicotinate fungicide that has demonstrated potent and broad-spectrum activity against a variety of plant pathogenic fungi, particularly Ascomycetes.[4][5] A key feature of this compound is its unique mode of action, which differentiates it from many existing classes of fungicides and reduces the likelihood of cross-resistance.[5][6]

Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis

Research utilizing N. crassa has been pivotal in identifying the molecular target of this compound.[7] Studies have conclusively shown that this compound inhibits GWT-1, an acyltransferase essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[6][7][8]

GPI anchors are complex glycolipids that attach proteins to the cell surface. In fungi, GPI-anchored proteins are crucial for maintaining cell wall integrity, morphogenesis, and virulence.[2][9][10] By inhibiting GWT-1, this compound disrupts the synthesis of GPI anchors, leading to a cascade of effects that compromise the fungal cell wall.[6][7] This disruption manifests as abnormal hyphal morphology, including swollen germ tubes, and ultimately inhibits fungal growth.[5][8][11]

Signaling Pathway Interaction

The inhibition of GPI-anchor biosynthesis by this compound has been shown to intersect with key signaling pathways in N. crassa, particularly the Mitogen-Activated Protein (MAP) kinase cascade, which is involved in maintaining cell wall integrity.[5][7] Deletion mutants of MAP kinase genes, such as mak-1 and mak-2, exhibit heightened sensitivity to this compound, suggesting that a compromised cell wall integrity signaling pathway exacerbates the effects of the fungicide.[7] This highlights the intricate network of cellular processes affected by this compound's primary mode of action.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's efficacy against Neurospora crassa and other fungi.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | EC50 (mg/L) | Reference |

| Neurospora crassa | 0.001 | [7][8] |

| Botrytis cinerea | 0.0039 - 0.23 | [5] |

| Colletotrichum acutatum | 0.0039 - 0.23 | [5] |

| Fusarium oxysporum | 0.0039 - 0.23 | [5] |

| Rhizoctonia solani | 0.029 | [5] |

Table 2: Activity of this compound Against Fungicide-Resistant Botrytis cinerea Strains

| Strain Resistance | EC50 (mg/L) of this compound | Reference |

| Benzimidazole-resistant | 0.43 - 0.83 | [5] |

| Dicarboximide-resistant | 0.43 - 0.83 | [5] |

| QoI-resistant | 0.43 - 0.83 | [5] |

| SDHI-resistant | 0.43 - 0.83 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on Neurospora crassa.

Culturing Neurospora crassa

Objective: To propagate wild-type and mutant strains of N. crassa for subsequent assays.

Materials:

-

N. crassa strains (from Fungal Genetics Stock Center or generated in-house)

-

Vogel’s Minimal Medium (VMM) agar slants or plates

-

Sterile toothpicks or inoculation loops

-

Incubator at 25-30°C

Procedure:

-

Under sterile conditions, transfer a small amount of conidia or mycelia from a stock culture to a fresh VMM agar slant or plate using a sterile toothpick or inoculation loop.

-

Incubate the cultures at 25-30°C for 3-5 days in the dark to promote mycelial growth.

-

For conidia production, expose the cultures to light at room temperature for an additional 2-3 days.

-

Harvest conidia by adding sterile water to the culture surface and gently scraping with a sterile loop. The resulting conidial suspension can be used for downstream applications.

Fungicide Sensitivity Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound against N. crassa.

Materials:

-

N. crassa conidial suspension

-

VMM agar plates

-

This compound stock solution (dissolved in a suitable solvent like acetone)

-

Sterile water

-

Micropipettes

-

Incubator at 25-30°C

-

Ruler or caliper

Procedure:

-

Prepare VMM agar plates containing a range of this compound concentrations. A serial dilution series is recommended. Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects fungal growth (typically <1%).

-

In the center of each plate, inoculate with a small, defined volume (e.g., 2 µL) of a N. crassa conidial suspension (e.g., 2 x 10^6 conidia/mL).[12]

-

Incubate the plates at 25-30°C for a defined period (e.g., 2-3 days), until the colony on the control (no fungicide) plate has reached a measurable size.

-

Measure the diameter of the fungal colony on each plate.

-

Calculate the percentage of growth inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 value using appropriate software.

References

- 1. Neurospora techniques [fgsc.net]

- 2. Frontiers | The GPI-Anchored GH76 Protein Dfg5 Affects Hyphal Morphology and Osmoregulation in the Mycoparasite Trichoderma atroviride and Is Interconnected With MAPK Signaling [frontiersin.org]

- 3. eppendorf.com [eppendorf.com]

- 4. Frontiers | The Genetics and Biochemistry of Cell Wall Structure and Synthesis in Neurospora crassa, a Model Filamentous Fungus [frontiersin.org]

- 5. Regulation of Cell-to-Cell Communication and Cell Wall Integrity by a Network of MAP Kinase Pathways and Transcription Factors in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Genetic Selection For Neurospora crassa Mutants Altered in Their Light Regulation of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel fungicide this compound inhibits GWT-1 protein in glycosylphosphatidylinositol-anchor biosynthesis in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. Experimental Evolution of Multidrug Resistance in Neurospora crassa under Antifungal Azole Stress - PMC [pmc.ncbi.nlm.nih.gov]

Aminopyrifen: A Fungicide with a Unique Mode of Action Targeting GPI Anchor Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aminopyrifen is a novel 2-aminonicotinate fungicide that exhibits a unique mode of action, setting it apart from existing antifungal agents.[1][2][3] Its primary target is the GWT-1 protein, an inositol acyltransferase, which plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][4][5][6] This inhibition disrupts the localization and function of numerous cell surface proteins essential for fungal cell wall integrity and viability, leading to potent antifungal activity against a broad spectrum of plant pathogenic fungi, particularly Ascomycetes and their related anamorphic fungi.[1][2][3]

Core Mechanism: Inhibition of GWT-1 and Disruption of GPI Anchor Biosynthesis

The central mechanism of this compound's antifungal activity lies in its specific inhibition of the GWT-1 protein.[1][5][6] GWT-1 is a key enzyme in the early stages of the GPI anchor biosynthesis pathway, which is responsible for attaching a wide array of proteins to the cell membrane. These GPI-anchored proteins are vital for various cellular processes, including cell wall synthesis and maintenance, morphogenesis, and adhesion.[4]

By inhibiting GWT-1, this compound effectively blocks the production of GPI anchors. This leads to the mislocalization and dysfunction of essential cell wall-related proteins, resulting in a cascade of detrimental effects on the fungus.[1][5] Morphological investigations have revealed that this compound treatment leads to the formation of swollen, abnormal germ tubes in fungi such as Botrytis cinerea and Neurospora crassa.[1][3] This phenotype is a direct consequence of the compromised cell wall integrity caused by the lack of properly anchored surface proteins.[1]

The novelty of this mode of action is underscored by the lack of cross-resistance between this compound and other commercial fungicides, including benzimidazoles, dicarboximides, QoI (Quinone outside inhibitors), and SDHI (Succinate dehydrogenase inhibitors).[2][3] This indicates that this compound's target and mechanism are distinct from those of established antifungal drug classes.

Signaling Pathway Disruption

The inhibition of GPI anchor biosynthesis by this compound has significant downstream effects on fungal signaling pathways, particularly those involved in maintaining cell wall integrity. The mitogen-activated protein (MAP) kinase signaling cascades, such as the MAK-1 and MAK-2 pathways in Neurospora crassa, are critical for responding to cell wall stress.[1][7] Studies have shown that deletion mutants of genes in these pathways exhibit heightened sensitivity to this compound, suggesting that the fungicide's disruption of cell wall processes places significant stress on the fungus, which it cannot overcome without a fully functional cell wall integrity signaling response.[1][7]

Quantitative Efficacy Data

This compound has demonstrated high efficacy against a range of plant pathogenic fungi. The following tables summarize its in vitro and in vivo activities.

Table 1: In Vitro Antifungal Spectrum of this compound

| Fungal Species | Common Name | EC50 (mg/L) |

| Botrytis cinerea | Gray Mold | 0.039 |

| Sclerotinia sclerotiorum | White Mold | 0.012 |

| Monilinia fructicola | Brown Rot | 0.0039 |

| Colletotrichum acutatum | Anthracnose | 0.043 |

| Venturia inaequalis | Apple Scab | 0.23 |

| Fusarium oxysporum f. sp. lycopersici | Fusarium Wilt | 0.16 |

| Verticillium dahliae | Verticillium Wilt | 0.038 |

| Rhizoctonia solani AG-1 IA | Rhizoctonia Blight | 0.029 |

| Sclerotium rolfsii | Southern Blight | 5.9 |

| Neurospora crassa | - | 0.001 |

| Data sourced from Hatamoto et al., 2021 and Hatamoto et al., 2019.[1][5] |

Table 2: In Vivo Efficacy of this compound on Potted Plants

| Disease | Pathogen | Host Plant | EC50 (mg/L) |

| Rice Blast | Pyricularia oryzae | Rice | 1.2 |

| Cucumber Anthracnose | Colletotrichum orbiculare | Cucumber | 3.6 |

| Cucumber Powdery Mildew | Podosphaera xanthii | Cucumber | 4.3 |

| Wheat Powdery Mildew | Blumeria graminis f. sp. tritici | Wheat | 12 |

| Wheat Rust | Puccinia recondita | Wheat | 8.2 |

| Data sourced from Hatamoto et al., 2021.[1] |

Experimental Protocols

The unique mode of action of this compound was elucidated through a series of key experiments. Detailed methodologies for these are provided below.

Isolation and Analysis of this compound-Resistant Neurospora crassa Mutants

This experiment was fundamental in identifying the GWT-1 protein as the target of this compound.

-

Mutagenesis:

-

Conidia of the wild-type Neurospora crassa strain were suspended in sterile water.

-

The conidial suspension was exposed to ultraviolet (UV) radiation to induce mutations. The UV dosage was calibrated to achieve a survival rate of 20-50%, which is optimal for inducing mutations.

-

-

Selection of Resistant Mutants:

-

The UV-treated conidia were plated on Vogel’s minimal medium containing a selective concentration of this compound.

-

Colonies that grew on the this compound-containing medium were isolated as resistant mutants.

-

-

Genetic Analysis:

-

The genomes of the resistant mutants were sequenced and compared to the wild-type genome to identify the mutations responsible for resistance.

-

Resistance mutations were consistently found in the gwt-1 gene, which encodes the GWT-1 protein.[1][5] The identified amino acid substitutions were S180F and V178A.[1]

-

In Vitro Antifungal Activity Assay (EC50 Determination)

The intrinsic activity of this compound against various fungal pathogens was determined using the following method:

-

Medium Preparation:

-

Potato dextrose agar (PDA) was prepared and autoclaved.

-

This compound, dissolved in acetone, was added to the molten PDA at various concentrations to create a dilution series. The final acetone concentration was kept below 1% to avoid solvent effects.

-

-

Inoculation:

-

Mycelial plugs (4 mm in diameter) from the actively growing margin of fungal cultures were placed on the center of the this compound-amended PDA plates.

-

-

Incubation:

-

The plates were incubated at 20°C (or 13°C for Venturia inaequalis) for a period ranging from 2 to 43 days, depending on the fungal species' growth rate.

-

-

Data Analysis:

-

The diameter of the fungal colony was measured, and the percentage of growth inhibition relative to a control (no this compound) was calculated.

-

The EC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) was determined by probit analysis.[1]

-

In Vivo Fungicidal Activity Assay on Potted Plants

The protective, curative, and translaminar activities of this compound were evaluated as follows:

-

Plant Material and Fungicide Application:

-

Host plants (e.g., cucumber, wheat, rice) were grown in pots to the appropriate growth stage.

-

A suspension concentrate (SC) formulation of this compound was diluted in water and sprayed onto the plants.

-

-

Inoculation:

-

A spore suspension of the target pathogen was sprayed onto the plants. The timing of inoculation relative to fungicide application determined the type of activity being assessed:

-

Preventive Activity: Inoculation one day after fungicide application.

-

Curative Activity: Inoculation one day before fungicide application.

-

Translaminar Activity: Fungicide was applied to the adaxial (upper) leaf surface, and the pathogen was inoculated on the abaxial (lower) leaf surface one day later.

-

-

-

Incubation and Disease Assessment:

-

The inoculated plants were maintained in a controlled environment with optimal conditions for disease development.

-

After a set incubation period (e.g., 7 days), the disease severity (e.g., percentage of leaf area with lesions) was assessed.

-

-

Data Analysis:

-

The control value (%) was calculated based on the disease severity in the treated plants compared to the untreated control plants. The EC50 value was then calculated from the dose-response curve.[1]

-

Conclusion

This compound represents a significant advancement in fungicide development due to its novel mode of action targeting the GWT-1 protein and the subsequent disruption of GPI anchor biosynthesis. This unique mechanism provides a powerful tool for managing fungal pathogens, particularly in the context of increasing resistance to existing fungicide classes. The comprehensive understanding of its molecular target and biological effects, supported by robust quantitative data and detailed experimental validation, provides a solid foundation for its effective and sustainable use in crop protection strategies.

References

- 1. This compound, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] this compound, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi | Semantic Scholar [semanticscholar.org]

- 5. This compound: Biological activity and Synthesis method_Chemicalbook [chemicalbook.com]

- 6. A novel fungicide this compound inhibits GWT-1 protein in glycosylphosphatidylinositol-anchor biosynthesis in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel fungicide this compound inhibits GWT-1 protein in glycosylphosphatidylinositol-anchor biosynthesis in Neurospora crassa | Article Information | J-GLOBAL [jglobal.jst.go.jp]

Molecular Target of Aminopyrifen in Fungal Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrifen is a novel fungicide demonstrating potent and broad-spectrum activity against a variety of plant pathogenic fungi. Its unique mode of action, targeting a crucial biosynthetic pathway, positions it as a valuable tool in fungicide resistance management. This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its function. Visual diagrams of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this innovative fungicide.

Introduction

The emergence of fungicide-resistant fungal strains poses a significant threat to global food security. The development of fungicides with novel modes of action is paramount to effective and sustainable disease control. This compound, a 2-aminonicotinate derivative, has been identified as a promising new active ingredient with a unique mechanism of action.[1][2] This guide delves into the molecular intricacies of this compound's interaction with its fungal target, providing researchers and drug development professionals with the foundational knowledge required for its effective application and for the discovery of future antifungal agents.

Mechanism of Action: Inhibition of GPI Anchor Biosynthesis

This compound's primary mode of action is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[3][4] GPI anchors are complex glycolipids that are post-translationally attached to the C-terminus of many cell surface proteins, tethering them to the cell membrane. These GPI-anchored proteins are vital for numerous cellular processes in fungi, including maintaining cell wall integrity, morphogenesis, and adhesion.[3] By disrupting the production of GPI anchors, this compound perturbs the localization and function of these essential proteins, leading to abnormal fungal growth and, ultimately, cell death.[3][4] A key observable effect of this compound on susceptible fungi is the inhibition of germ-tube elongation and the induction of swollen germ tubes.[2][5]

The Molecular Target: GWT-1 Protein

The specific molecular target of this compound has been identified as the GWT-1 protein.[4] GWT-1 is an inositol acyltransferase, a key enzyme in the early stages of the GPI anchor biosynthesis pathway.[4] This enzyme is responsible for the acylation of inositol, a critical step in the assembly of the GPI precursor. By inhibiting GWT-1, this compound effectively blocks the entire downstream pathway of GPI anchor synthesis.[4]

The identification of GWT-1 as the target was achieved through the isolation and analysis of this compound-resistant mutants of the model fungus Neurospora crassa.[4] These resistant mutants were found to harbor specific point mutations in the gwt-1 gene, leading to amino acid substitutions (S180F and V178A) in the GWT-1 protein.[4] These alterations likely reduce the binding affinity of this compound to the enzyme, thereby conferring resistance. The fact that this compound does not show cross-resistance to other classes of fungicides, such as benzimidazoles, dicarboximides, and succinate dehydrogenase inhibitors (SDHIs), further underscores its unique mode of action.[2][3]

Quantitative Data on Antifungal Activity

This compound exhibits potent activity against a broad range of fungal pathogens, particularly within the Ascomycetes.[1][2] The following tables summarize the in vitro and in vivo efficacy of this compound against various fungal species.

Table 1: In Vitro Antifungal Activity of this compound (EC50 Values)

| Fungal Species | Common Name | EC50 (mg/L) |

| Botrytis cinerea | Gray Mold | 0.0039 - 0.23 |

| Colletotrichum acutatum | Anthracnose | 0.0039 - 0.23 |

| Fusarium oxysporum f. sp. lycopersici | Fusarium Wilt | 0.0039 - 0.23 |

| Glomerella cingulata | Anthracnose | 0.0039 - 0.23 |

| Monilinia fructicola | Brown Rot | 0.0039 - 0.23 |

| Sclerotinia sclerotiorum | White Mold | 0.0039 - 0.23 |

| Venturia inaequalis | Apple Scab | 0.0039 - 0.23 |

| Verticillium dahliae | Verticillium Wilt | 0.0039 - 0.23 |

| Rhizoctonia solani AG-1 IA | Rhizoctonia Blight | 0.029 |

| Sclerotium rolfsii | Southern Blight | 5.9 |

| Pyricularia oryzae | Rice Blast | 1.2 |

| Colletotrichum orbiculare | Cucumber Anthracnose | 3.6 |

| Podosphaera xanthii | Cucumber Powdery Mildew | 4.3 - 12 |

| Blumeria graminis f. sp. tritici | Wheat Powdery Mildew | 4.3 - 12 |

| Puccinia recondita | Wheat Leaf Rust | 4.3 - 12 |

Data compiled from multiple sources.[2][3][6]

Table 2: In Vivo Efficacy of this compound in Greenhouse and Field Trials

| Crop | Disease | Pathogen | Application Rate | Efficacy |

| Rice | Rice Blast | Pyricularia oryzae | 50 - 100 ppm | >90% control |

| Various | Gray Mold & Powdery Mildew | Botrytis cinerea & others | 150 mg/L | Effective control |

Data compiled from multiple sources.[2][7]

Experimental Protocols

The elucidation of this compound's molecular target involved a series of key experiments. The following sections provide detailed methodologies for these pivotal studies.

Determination of EC50 Values (In Vitro)

The half-maximal effective concentration (EC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following protocol outlines the agar dilution method commonly used to determine the EC50 of fungicides.

Materials:

-

Fungal isolate of interest

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile petri dishes

-

Sterile distilled water

-

Incubator

Procedure:

-

Prepare Fungicide-Amended Media: Prepare a series of PDA plates containing different concentrations of this compound. This is achieved by adding appropriate volumes of the this compound stock solution to molten PDA before pouring the plates. A control plate with no fungicide should also be prepared.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing fungal culture onto the center of each fungicide-amended and control plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

-

Data Collection: Measure the radial growth of the fungal colony on each plate after a defined incubation period (e.g., 3-7 days), or until the colony on the control plate has reached a specific diameter.

-

Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Isolation of this compound-Resistant Mutants

The generation and selection of resistant mutants is a classical genetic approach to identify the target of a bioactive compound.

Materials:

-

Wild-type fungal strain (e.g., Neurospora crassa)

-

This compound

-

Growth medium (e.g., Vogel's minimal medium)

-

UV light source

-

Spectrophotometer

Procedure:

-

Spore Suspension Preparation: Prepare a conidial suspension of the wild-type fungal strain in sterile water and determine the spore concentration using a hemocytometer or spectrophotometer.

-

UV Mutagenesis: Expose the conidial suspension to UV light for a duration sufficient to achieve a kill rate of approximately 90-99%. This increases the mutation frequency.

-

Selection of Resistant Mutants: Plate the UV-treated conidia onto a growth medium containing a selective concentration of this compound (a concentration that completely inhibits the growth of the wild-type strain).

-

Isolation and Verification: Colonies that grow on the selective medium are considered putative resistant mutants. These colonies are then isolated, purified, and re-tested on both fungicide-free and fungicide-containing media to confirm their resistance phenotype.

Identification of Resistance Mutations in the gwt-1 Gene

Once resistant mutants are obtained, the genetic basis of their resistance can be determined.

Materials:

-

Genomic DNA from wild-type and resistant fungal strains

-

PCR primers specific for the gwt-1 gene

-

DNA polymerase and other PCR reagents

-

DNA sequencing equipment and reagents

Procedure:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type and the resistant fungal strains.

-

PCR Amplification of the gwt-1 Gene: Amplify the entire coding sequence of the gwt-1 gene from the genomic DNA of both the wild-type and resistant strains using gene-specific primers.

-

DNA Sequencing: Sequence the PCR products from both the wild-type and resistant strains.

-

Sequence Analysis: Align the DNA sequences of the gwt-1 gene from the wild-type and resistant strains. Identify any nucleotide differences that result in amino acid changes in the GWT-1 protein of the resistant strains. These mutations are the likely cause of the resistance phenotype.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the GPI anchor biosynthesis pathway and the experimental workflow for identifying the molecular target of this compound.

Caption: GPI anchor biosynthesis pathway and the inhibitory action of this compound.

References

- 1. A revised model of fungicide translaminar activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guidelines for accurate EC50/IC50 estimation | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Spiral gradient dilution, a rapid method for determining growth responses and 50% effective concentration values in fungus-fungicide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antifungal Spectrum of Aminopyrifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Aminopyrifen, a novel fungicide. The document details its spectrum of activity against a range of phytopathogenic fungi, outlines the experimental methodologies for determining its efficacy, and illustrates its mechanism of action.

Introduction

This compound is a novel 2-aminonicotinate fungicide demonstrating potent and broad-spectrum activity, particularly against ascomycete fungi.[1][2][3][4][5] Its unique mode of action, targeting the GWT-1 protein in glycosylphosphatidylinositol (GPI)-anchor biosynthesis, makes it an effective tool against fungal pathogens, including strains resistant to other commercial fungicides.[2][5][6] This guide summarizes the key quantitative data on its in vitro efficacy and provides detailed experimental protocols for its assessment.

Quantitative Antifungal Spectrum of this compound

The in vitro efficacy of this compound has been evaluated against a variety of plant pathogenic fungi. The following tables summarize the 50% effective concentration (EC50) values, representing the concentration of this compound required to inhibit fungal growth by 50%.

Table 1: In Vitro Efficacy (EC50) of this compound Against Various Fungal Species on Potato Dextrose Agar Medium

| Fungal Species | Common Disease | EC50 (mg/L) |

| Botrytis cinerea | Gray Mold | 0.0039 |

| Sclerotinia sclerotiorum | White Mold | 0.012 |

| Monilinia fructicola | Brown Rot | 0.019 |

| Rhizoctonia solani AG-1 IA | Rhizoctonia Root Rot | 0.029 |

| Verticillium dahliae | Verticillium Wilt | 0.054 |

| Colletotrichum acutatum | Anthracnose | 0.093 |

| Fusarium oxysporum f. sp. lycopersici | Fusarium Wilt of Tomato | 0.12 |

| Glomerella cingulata | Anthracnose | 0.16 |

| Venturia inaequalis | Apple Scab | 0.23 |

| Sclerotium rolfsii | Southern Blight | 5.9 |

| Pythium aphanidermatum | Pythium Root Rot | >10 |

Data sourced from Hatamoto et al., 2021.[2][6]

Table 2: Efficacy (EC50) of this compound Against Fungal Pathogens on Potted Plants

| Plant Disease | Pathogen | EC50 (mg/L) |

| Rice Blast | Pyricularia oryzae | 1.2 |

| Cucumber Anthracnose | Colletotrichum orbiculare | 3.6 |

| Wheat Powdery Mildew | Blumeria graminis f.sp. tritici | 4.3 |

| Wheat Rust | Puccinia recondita | 4.8 |

| Cucumber Powdery Mildew | Podosphaera xanthii | 12 |

| Cucumber Downy Mildew | Pseudoperonospora cubensis | >400 |

Data sourced from Hatamoto et al., 2021.[2]

Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis

This compound's primary mode of action is the inhibition of the GWT-1 protein, an acyltransferase essential for the biosynthesis of the glycosylphosphatidylinositol (GPI) anchor.[5][6][7] GPI anchors are crucial for attaching a wide array of proteins to the cell surface, which are vital for cell wall integrity, morphogenesis, and adhesion. By disrupting this pathway, this compound perturbs cell wall-related processes, leading to abnormal fungal morphology, such as swollen germ tubes, and ultimately inhibiting fungal growth.[5][7]

Experimental Protocols

The following are detailed methodologies for conducting in vitro antifungal susceptibility testing of this compound.

Agar Dilution Method for EC50 Determination

This method is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

a. Preparation of Fungal Inoculum:

-

Culture the fungal isolates on potato dextrose agar (PDA).

-

For mycelial growth assays, take mycelial plugs from the edge of a 10-day-old fungal colony.

b. Preparation of Fungicide-Amended Media:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).

-

Incorporate serial dilutions of the this compound stock solution into molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control, and does not exceed a level that affects fungal growth.

-

Pour the amended PDA into sterile Petri dishes. A non-amended PDA plate serves as the control.

c. Inoculation and Incubation:

-

Place a mycelial plug, mycelium side down, onto the center of each fungicide-amended and control plate.

-

Incubate the plates at a suitable temperature (e.g., 24°C) in the dark.

d. Data Collection and Analysis:

-

After a defined incubation period (e.g., 48 hours), measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by performing a regression analysis of the probit- or logit-transformed growth inhibition data against the logarithm of the fungicide concentration.

Broth Microdilution Method

This method is a high-throughput alternative for determining the minimum inhibitory concentration (MIC) or EC50 of antifungal agents.

a. Preparation of Inoculum:

-

Grow the fungal strain in a suitable broth medium (e.g., Sabouraud Dextrose Broth).

-

Adjust the fungal suspension to a standardized concentration (e.g., using a spectrophotometer to achieve a specific optical density).

b. Preparation of Microtiter Plates:

-

Dispense a suitable broth medium (e.g., RPMI-1640) into the wells of a 96-well microtiter plate.

-

Perform two-fold serial dilutions of this compound across the wells of the plate.

-

Include a growth control (no fungicide) and a sterility control (no fungus) on each plate.

c. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared fungal inoculum.

-

Incubate the microtiter plate at an appropriate temperature (e.g., 35°C or 37°C) for a specified period (e.g., 24-48 hours).

d. Endpoint Determination:

-

The MIC can be determined visually as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to the control.

-

Alternatively, a spectrophotometer can be used to measure the optical density of each well to quantify growth inhibition and calculate the EC50.

Conclusion

This compound exhibits potent in vitro antifungal activity against a broad range of economically important plant pathogenic fungi. Its novel mode of action, targeting the GWT-1 protein in GPI-anchor biosynthesis, provides a valuable tool for managing fungal diseases, particularly in the context of emerging resistance to other fungicide classes. The standardized protocols outlined in this guide are essential for the accurate and reproducible assessment of its antifungal spectrum and for furthering research into its application in crop protection.

References

- 1. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi [clsi.org]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 4. Spiral gradient dilution, a rapid method for determining growth responses and 50% effective concentration values in fungus-fungicide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Aminopyrifen Application Protocols for Botrytish cinerea Control: A Detailed Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of Aminopyrifen in the control of Botrytis cinerea, the causative agent of gray mold disease. The information is compiled from recent scientific literature to assist in research and development efforts.

Overview and Mechanism of Action

This compound is a novel 2-aminonicotinate fungicide demonstrating high efficacy against a broad spectrum of plant pathogenic fungi, particularly Ascomycetes such as Botrytis cinerea.[1][2] Its unique mode of action involves the inhibition of the GWT-1 protein, a critical component in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[3] GPI-anchored proteins are essential for maintaining the integrity of the fungal cell wall. By disrupting this pathway, this compound effectively perturbs mycelial growth, leading to the control of the fungal pathogen.[3] A key advantage of this compound is its lack of cross-resistance with other commonly used fungicides, including benzimidazoles, dicarboximides, QoIs, and SDHIs, making it a valuable tool in fungicide resistance management programs.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against Botrytis cinerea from various studies.

Table 1: In Vitro Efficacy of this compound against Botrytis cinerea

| Parameter | EC50 Value (mg/L) | Pathogen Strain(s) | Medium | Source |

| Mycelial Growth | 0.0039 - 0.23 | Wild-type and resistant strains | Potato Dextrose Agar (PDA) | [1][3] |

| Germ-tube Elongation | 0.035 | Highly sensitive strain | 3% Agar Medium | [1][4] |

Table 2: In Vivo Efficacy of this compound against Botrytis cinerea

| Application Type | Concentration (mg/L) | Crop | Efficacy | Source |

| Preventive | 1.2 - 12 (EC50) | Various pot conditions | High | [1][2] |

| Field Trial | 150 | Eggplant (Gray Mold) | Effective Control | [1][2][5] |

| Field Trial | 150 | Cucumber (Powdery Mildew) | Effective Control | [1][2][5] |

| Preventive (on cucumber cotyledons) | 100 | Cucumber | Inhibition of invasion | [4][5] |

Experimental Protocols

This section details the methodologies for key experiments to evaluate the efficacy of this compound against Botrytis cinerea.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of B. cinerea.

Materials:

-

Botrytis cinerea isolates (wild-type and/or resistant strains)

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution (dissolved in acetone)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator (20-25°C)

-

Calipers or ruler

Procedure:

-

Prepare PDA medium and autoclave.

-

Allow the medium to cool to approximately 50-60°C.

-

Add appropriate volumes of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 mg/L). Ensure the final concentration of acetone is consistent across all treatments and does not inhibit fungal growth.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From the margin of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Seal the plates with parafilm and incubate at 20-25°C in the dark.

-

Measure the colony diameter in two perpendicular directions after a set incubation period (e.g., 3-5 days), when the colony in the control plate has reached a significant size.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the untreated control.

-

Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Germ-tube Elongation Inhibition Assay

Objective: To assess the effect of this compound on the early stages of fungal development.

Materials:

-

Botrytis cinerea conidial suspension (1 x 10^5 spores/mL in sterile distilled water)

-

3% agar medium

-

This compound stock solution

-

Microscope slides

-

Microscope

Procedure:

-

Prepare a 3% agar medium and amend with various concentrations of this compound as described in the previous protocol.

-

Pour a thin layer of the amended agar onto microscope slides or into petri dishes.

-

Spot 10 µL of the B. cinerea conidial suspension onto the surface of the agar.

-

Incubate the slides or plates in a humid chamber at 20°C for 20 hours.

-

Observe the spores under a light microscope.

-

Measure the length of the germ tubes for a representative number of spores (e.g., 50-100) for each treatment.

-

Calculate the percentage of inhibition of germ-tube elongation compared to the untreated control.

-

Determine the EC50 value for germ-tube elongation. It has been noted that this compound at 0.1 mg/L strongly inhibits germ-tube elongation, causing them to appear swollen.[1][4][5]

In Vivo Preventive Efficacy Assay on Cucumber Cotyledons

Objective: To evaluate the preventive activity of this compound in a plant-based system.

Materials:

-

Cucumber plants at the cotyledon stage

-

This compound solution (e.g., 100 mg/L)

-

Botrytis cinerea conidial suspension (1 x 10^5 spores/mL)

-

Sprayer

-

Humid chamber (20°C)

Procedure:

-

Prepare the desired concentration of this compound solution.

-

Spray the cucumber plants with the this compound solution until runoff. Control plants are sprayed with water or a blank formulation.

-

Allow the plants to dry for 24 hours.

-

Inoculate the upper side of the cotyledons by placing a 5 µL drop of the B. cinerea conidial suspension.

-

Place the inoculated plants in a humid chamber at 20°C to facilitate infection.

-

Assess the disease severity after a set period (e.g., 3-5 days) by measuring the lesion diameter or using a disease severity rating scale.

-

Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.

Visualizations

Proposed Signaling Pathway of this compound in Botrytis cinerea

Caption: Mechanism of this compound action on Botrytis cinerea.

Experimental Workflow for Efficacy Testing

Caption: Workflow for evaluating this compound efficacy against B. cinerea.

References

- 1. This compound, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Biological activity and Synthesis method_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Aminopyrifen in the Control of Cucumber Powdery Mildew

For Researchers, Scientists, and Drug Development Professionals

Introduction